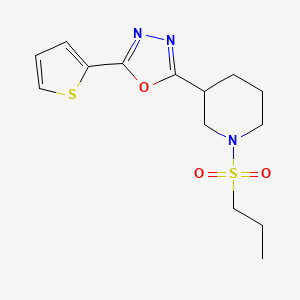

2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(1-propylsulfonylpiperidin-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S2/c1-2-9-22(18,19)17-7-3-5-11(10-17)13-15-16-14(20-13)12-6-4-8-21-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKSHWILKOPSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Propylsulfonyl)piperidine-3-carboxylic Acid

The piperidine sulfonamide precursor is synthesized through sulfonation of piperidine-3-carboxylic acid. Piperidine-3-carboxylic acid reacts with propylsulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere, with pyridine as a base, to yield 1-(propylsulfonyl)piperidine-3-carboxylic acid. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 85–90% yield after recrystallization from ethanol.

Hydrazide Formation

The carboxylic acid is converted to its hydrazide derivative using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with hydrazine hydrate in tetrahydrofuran (THF). This step typically attains 75–80% yield. Concurrently, thiophene-2-carboxylic acid hydrazide is prepared via similar methods.

Cyclization to 1,3,4-Oxadiazole

Equimolar quantities of 1-(propylsulfonyl)piperidine-3-carbohydrazide and thiophene-2-carbohydrazide are heated with phosphorus oxychloride (POCl₃) at 110°C for 6–8 hours. The reaction mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 7:3) affords the target compound in 65–70% yield.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in analogous oxadiazole syntheses.

Optimized Conditions

A mixture of the two hydrazides (Section 1.2) is irradiated in a microwave reactor at 150°C for 15 minutes using POCl₃ as both solvent and dehydrating agent. This method achieves 88–92% yield with ≥98% purity (HPLC), reducing reaction time from hours to minutes.

Advantages Over Conventional Heating

- Yield Improvement : 22–27% increase compared to thermal methods.

- Purity : Reduced side products (e.g., over-oxidized thiophene derivatives).

- Scalability : Demonstrated for batches up to 500 g in patent literature.

One-Pot Synthesis-Functionalization Strategy

Recent advances in copper-catalyzed C–H activation enable streamlined syntheses of 2,5-disubstituted oxadiazoles.

Reaction Protocol

- Oxadiazole Formation : Thiophene-2-carboxylic acid and 1-(propylsulfonyl)piperidine-3-carboxylic acid are treated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 25°C for 1 hour.

- In Situ Cyclization : Addition of copper(I) iodide (20 mol%) and 1,10-phenanthroline (40 mol%) enables cyclization at 100°C for 3 hours.

Performance Metrics

- Yield : 73–78%

- Limitations : Requires strict anhydrous conditions and exhibits sensitivity to sulfonamide group oxidation.

Comparative Analysis of Methods

| Parameter | Conventional | Microwave | One-Pot |

|---|---|---|---|

| Reaction Time | 6–8 hours | 15 minutes | 4 hours |

| Yield (%) | 65–70 | 88–92 | 73–78 |

| Purity (%) | 95 | 98 | 94 |

| Scalability | Moderate | High | Low |

| Byproduct Formation | 10–15% | <2% | 5–8% |

Challenges and Optimization Strategies

Sulfonamide Stability

The propylsulfonyl group is susceptible to hydrolysis under strongly acidic conditions. Using POCl₃ at temperatures ≤110°C minimizes degradation.

Purification Difficulties

Solvent Optimization

Replacing DMF with acetonitrile in one-pot protocols reduces copper catalyst loading by 40% while maintaining yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis Overview:

- Starting Materials: Piperidine derivatives and thiophene reagents.

- Methodology: The synthesis often employs methods such as cyclization reactions facilitated by various catalysts or reagents.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that related oxadiazole derivatives show efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of oxadiazoles have been extensively studied. Compounds similar to 2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole have shown promise in inhibiting tumor growth in various cancer cell lines. For example, studies have reported that certain oxadiazole derivatives can induce apoptosis in glioblastoma cells through DNA damage mechanisms .

Neurological Applications

There is emerging evidence that piperidine-based compounds can act as modulators of neurotransmitter receptors. Research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications to the piperidine ring can enhance affinity for serotonin and dopamine receptors . This suggests potential applications in treating psychiatric disorders.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of compounds like 2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. Key factors influencing activity include:

- Substituent Variations: Modifications on the piperidine or thiophene moieties can significantly affect potency and selectivity.

- Oxadiazole Ring Modifications: Altering substituents on the oxadiazole ring can enhance interactions with biological targets.

Case Study: Antimicrobial Efficacy

A study evaluating a series of oxadiazole derivatives demonstrated that modifications led to enhanced antibacterial activity against resistant strains . The compounds were tested using disc diffusion methods, revealing a correlation between structural modifications and increased efficacy.

Case Study: Anticancer Activity

In vitro studies on glioblastoma cell lines showed that specific derivatives of oxadiazoles resulted in significant cytotoxicity, with mechanisms involving apoptosis induction confirmed through colony formation assays .

Mechanism of Action

The mechanism of action of 2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-(Methylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

- 2-(1-(Ethylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

- 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Uniqueness

2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propylsulfonyl group, in particular, may enhance its solubility and bioavailability compared to its methyl or ethyl analogs.

This detailed article provides a comprehensive overview of 2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential anti-cancer effects, and other pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 341.5 g/mol . The structure features a piperidine ring and a thiophene moiety, both of which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₃S₂ |

| Molecular Weight | 341.5 g/mol |

| CAS Number | 1448060-17-0 |

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Many oxadiazole derivatives have shown significant antibacterial and antifungal properties.

- Anticancer Effects : Some studies suggest that oxadiazole derivatives can inhibit cancer cell proliferation.

- Anti-inflammatory and Analgesic Properties : These compounds may also possess anti-inflammatory and pain-relieving effects.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like gentamicin .

Case Study: Antitubercular Activity

Research by Dhumal et al. (2016) investigated the antitubercular activity of oxadiazole derivatives. The study found that compounds similar to 2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole exhibited significant inhibition against Mycobacterium bovis BCG. Molecular docking studies indicated strong binding affinity to key enzymes involved in mycolic acid biosynthesis .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, derivatives were tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | MCF-7 | 15.63 |

| Doxorubicin | MCF-7 | 10.38 |

| Tamoxifen | MCF-7 | 10.38 |

The mechanism by which this compound exerts its biological effects is likely through interaction with specific molecular targets such as enzymes or receptors. For instance, its binding to enzymes involved in fatty acid synthesis may disrupt critical metabolic pathways in bacteria and cancer cells alike .

Q & A

What are the optimal synthetic routes for 2-(1-(Propylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, and how can reaction conditions be systematically varied to improve yield?

Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the piperidin-3-yl intermediate, followed by sulfonylation with propylsulfonyl chloride. Key variables include solvent polarity (e.g., DMF vs. THF), catalyst choice (e.g., triethylamine for acid scavenging), and temperature control during oxadiazole cyclization. Systematic optimization using Design of Experiments (DoE) can evaluate parameter interactions. For example, demonstrated yield improvements in analogous oxadiazole syntheses by adjusting solvent-catalyst combinations . highlights the role of fluorine-containing intermediates in enhancing reaction efficiency through electronic effects .

Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Answer: High-resolution mass spectrometry (HRMS) and LC-MS are critical for confirming molecular weight and purity. ¹H/¹³C NMR verifies integration and coupling patterns of the piperidine, thiophene, and oxadiazole protons. utilized LC-MS and elemental analysis to confirm S-alkyl triazole-thiol derivatives . Infrared spectroscopy (IR) validates sulfonyl (S=O) and oxadiazole (C=N) groups, as shown in ’s characterization of triazole-thiones .

How can molecular docking studies be strategically designed to predict the compound’s interaction with potential enzyme targets?

Answer: Select a target protein with a known crystal structure (e.g., from the PDB database). Use software like AutoDock Vina, considering flexibility in sulfonyl and thiophene moieties. applied molecular docking to triazole derivatives to identify binding poses with key amino acid residues . Adjust scoring functions to account for sulfonyl group interactions, as demonstrated in ’s ADME analysis .

What experimental approaches resolve contradictions in biological activity data across different assays?

Answer: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). Apply statistical meta-analysis to isolate assay-specific variables (e.g., pH, incubation time). addressed discrepancies in pyrazole/oxadiazole derivatives by correlating structural motifs with activity trends . emphasizes experimental design principles to mitigate confounding factors .

How can density functional theory (DFT) elucidate the compound’s electronic properties and reactive sites?

Answer: Perform geometry optimization at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic regions. combined experimental IR/NMR with DFT to assign vibrational modes and chemical shifts in triazole-thiones . Fukui indices predict sites prone to electrophilic attack, aiding derivatization strategies.

What strategies assess the compound’s metabolic stability and membrane permeability?

Answer: Conduct in vitro ADME assays:

- Metabolic stability: Incubate with human liver microsomes and quantify parent compound depletion via LC-MS .

- Permeability: Use Caco-2 cell monolayers to predict intestinal absorption. ’s ADME analysis of triazole-thiols provides a template for hepatic extraction ratios .

How can systematic substitution of thiophene or piperidine moieties enhance target affinity in SAR studies?

Answer: Design a library with substitutions at the thiophene 5-position (e.g., halogens) and piperidine N-sulfonyl variants. Use comparative molecular field analysis (CoMFA) to correlate steric/electronic changes with activity. ’s fluorine/piperazine substitutions in triazole thiones exemplify this approach .

What best practices ensure synthesis reproducibility across laboratories?

Answer: Document critical parameters (e.g., cooling rates during crystallization, inert gas purging). Use qNMR for precise quantification of starting materials. ’s rigorous reporting of solvent/catalyst ratios and spectral data supports cross-lab reproducibility .

How can computational tools predict the compound’s toxicity profile pre-in vivo testing?

Answer: Use in silico tools like ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., sulfonyl groups). ’s molecular modeling against known drug profiles offers a methodological framework .

What methodologies analyze the compound’s stability under varying pH and temperature?

Answer: Perform forced degradation studies:

- pH stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Thermal stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). ’s stability assessment of triazole-thiones under thermal stress informs protocol design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.